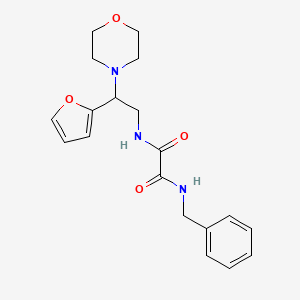

N1-苄基-N2-(2-(呋喃-2-基)-2-吗啉乙基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

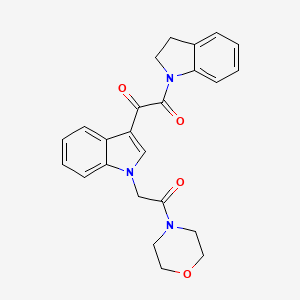

N1-benzyl-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide is a compound that appears to be related to a class of chemicals that include various functional groups such as furan, morpholine, and oxalamide. These types of compounds are of interest due to their potential applications in pharmaceuticals and as ligands in catalytic reactions. The furan moiety, in particular, is a heterocyclic aromatic compound that can contribute to the bioactivity of the molecule .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with basic building blocks. For instance, N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), which shares the furan and oxalamide components with the compound of interest, is synthesized and used as a bidentate ligand to promote Cu-catalyzed N-arylation of anilines and cyclic secondary amines . Another related synthesis involves the reaction of 2-chloromethyl-1H-benzoimidazole with morpholine, followed by subsequent reactions to introduce additional functional groups . These methods suggest that the synthesis of N1-benzyl-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide would likely involve the formation of an oxalamide backbone followed by the introduction of the furan and morpholine moieties through coupling reactions.

Molecular Structure Analysis

The molecular structure of compounds similar to N1-benzyl-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide is characterized by the presence of multiple functional groups that can influence the overall properties of the molecule. The presence of the furan ring can affect the electronic distribution and the potential for aromatic interactions, while the morpholine ring can introduce steric considerations and influence solubility . The oxalamide linkage is a key structural feature that can enable the formation of hydrogen bonds, affecting the compound's binding affinity to biological targets or its role as a ligand in catalysis .

Chemical Reactions Analysis

Compounds with furan and oxalamide functionalities are known to participate in various chemical reactions. For example, BFMO has been shown to be effective in Cu-catalyzed coupling reactions, indicating that the oxalamide moiety can act as a ligand to facilitate these transformations . Additionally, the furan ring can undergo electrophilic substitution reactions, as demonstrated by the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, which involves the introduction of various substituents onto the furan ring . These reactions highlight the reactivity of the furan and oxalamide components, which would be relevant to the chemical behavior of N1-benzyl-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of N1-benzyl-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide can be inferred from related compounds. The presence of the morpholine and furan rings suggests that the compound would have moderate polarity, potentially affecting its solubility in various solvents . The oxalamide linkage is likely to contribute to the compound's melting point and boiling point due to the potential for hydrogen bonding . Additionally, the electronic properties of the furan ring could influence the compound's UV-Vis absorption characteristics, which would be important for spectroscopic analysis .

科学研究应用

药物化学应用

包括吗啉和呋喃部分在内的肟醚已被评估其对癌细胞系的细胞毒性,表明它们作为抗肿瘤剂的潜力。例如,含有杂环、脂环或芳香部分的肟醚在降低 HeLa 癌细胞活力方面显示出有希望的结果,表明它们在化疗研究中的潜在应用 (Kosmalski 等人,2022)。类似地,吗啉衍生物已合成具有显着的抗真菌活性,为开发新的抗真菌剂奠定了基础 (Zhou 等人,2013)。

催化研究

N,N'-双草酰胺,如 N1-苄基-N2-(2-(呋喃-2-基)-2-吗啉乙基)草酰胺,增强铜催化的偶联反应中的催化活性。这些化合物作为双齿配体,促进苯胺和环状仲胺的 N-芳基化,这对于合成药学上重要的构件至关重要 (Bhunia 等人,2017)。这表明在促进药物化学中更高效和选择性的合成工艺方面具有潜在应用。

材料科学

具有呋喃和吗啉单元的化合物已被用于制备具有改善的溶解度和溶解速率的药物-药物分子盐,表明它们在药物制剂中的相关性 (Thorat 等人,2015)。此外,吗啉和相关杂环被纳入分子中已探索用于缓蚀,表明在保护材料免受降解方面的应用 (Yadav 等人,2016)。

属性

IUPAC Name |

N-benzyl-N'-[2-(furan-2-yl)-2-morpholin-4-ylethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4/c23-18(20-13-15-5-2-1-3-6-15)19(24)21-14-16(17-7-4-10-26-17)22-8-11-25-12-9-22/h1-7,10,16H,8-9,11-14H2,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQOMGXFSPVGZKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C(=O)NCC2=CC=CC=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B2508085.png)

![N-[4-(dimethylamino)benzyl]-2-{[3-(4-fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl]oxy}acetamide](/img/no-structure.png)

![[2-Oxo-2-[4-(propanoylamino)phenyl]ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2508090.png)

![7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2508091.png)

![2-(ethylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2508094.png)

![2-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2508097.png)

![5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2508101.png)

![1-Prop-2-enoyl-N-pyrazolo[1,5-a]pyrimidin-6-ylpiperidine-4-carboxamide](/img/structure/B2508102.png)

![N-[(6-bromopyridin-3-yl)sulfonyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B2508105.png)